molecular formula C15H33O8P B609273 m-PEG5-phosphonic acid ethyl ester

m-PEG5-phosphonic acid ethyl ester

Cat. No.: B609273
M. Wt: 372.39 g/mol
InChI Key: COMONJQWUBCUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to m-PEG5-Phosphonic Acid Ethyl Ester

Chemical Identity and Structural Overview

This compound (CAS 1807512-42-0) is a synthetic compound characterized by a methoxy-terminated PEG chain linked to a diethyl phosphonate group. Its IUPAC name, 1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane , reflects its branched ethylene oxide backbone and phosphonate terminus. The molecular formula is C₁₅H₃₃O₈P , with a molecular weight of 372.39 g/mol .

Structural features include:

  • A 5-unit PEG chain (m-PEG5) providing hydrophilicity and water solubility.
  • A diethyl phosphonate group (-PO(OEt)₂) enabling covalent binding to metal oxides and other surfaces.
  • An ethyl ester moiety that enhances stability during synthesis and storage.

The compound’s amphiphilic nature arises from the PEG chain’s affinity for aqueous environments and the phosphonate group’s reactivity. This balance facilitates applications requiring both solubility and surface adhesion.

Property Value
Molecular Formula C₁₅H₃₃O₈P
Molecular Weight 372.39 g/mol
PEG Chain Length 5 ethylene oxide units
Functional Groups Methoxy, phosphonate, ethyl ester

Historical Development and Discovery

The development of this compound is rooted in the broader history of PEGylation , a technique pioneered in the 1970s to improve protein therapeutics’ stability and reduce immunogenicity. Frank Davis’s work on PEG-protein conjugates laid the groundwork for functionalized PEG derivatives. By the 2000s, advances in PROTAC (Proteolysis-Targeting Chimera) technology drove demand for specialized linkers like this compound, which could bridge E3 ligase ligands and target proteins.

The compound’s synthesis emerged from efforts to combine PEG’s “stealth” properties with phosphonates’ strong metal-binding capacity. Early applications focused on nanoparticle coatings and drug delivery systems , where its ability to enhance solubility and prevent aggregation proved critical. Recent innovations include its use in solid-state lithium batteries for surface stabilization and magnetic resonance imaging (MRI) contrast agents .

Role in Modern Bioconjugation Chemistry

This compound serves as a heterobifunctional linker in bioconjugation, enabling precise covalent attachments between biomolecules and inorganic surfaces. Key applications include:

Drug Delivery Systems
  • PROTAC Synthesis : The compound links E3 ubiquitin ligase ligands to target protein binders, creating ternary complexes that trigger protein degradation.
  • PEGylated Liposomes : Enhances circulation time by reducing opsonization and immune clearance.
Surface Modification
  • Metal Oxide Coatings : Forms stable monolayers on titanium dioxide, aluminum oxide, and silica via phosphonate-metal coordination.
  • Nanoparticle Functionalization : Improves colloidal stability in biological fluids (e.g., serum) and prevents aggregation.
Biomedical Devices
  • Anti-Fouling Coatings : The PEG chain minimizes non-specific protein adsorption on implants and sensors.
  • Biosensors : Anchors antibodies or enzymes to electrode surfaces for enhanced detection sensitivity.
Application Mechanism Example
PROTAC Linkers Connects E3 ligase ligands to target proteins Cancer therapy
Nanoparticle Stabilization Phosphonate binds metal oxides; PEG prevents aggregation MRI contrast agents
Anti-Fouling Surfaces PEG reduces protein adsorption Biomedical implants

The compound’s advantages over traditional linkers include:

  • Tunable Solubility : The PEG chain length (5 units) balances hydrophilicity and steric effects.
  • Stable Binding : Phosphonate groups form irreversible bonds with metal oxides, ensuring durable coatings.
  • Versatility : Compatible with click chemistry (e.g., azide-alkyne cycloaddition) for modular bioconjugation.

Properties

IUPAC Name

1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMONJQWUBCUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is widely employed to form ether linkages between PEG alcohols and phosphonate precursors. In this method:

  • Methoxy-PEG5-alcohol (intermediate) reacts with diethyl hydroxymethylphosphonate under Mitsunobu conditions (DIAD, PPh3).

  • The reaction proceeds via an oxyphosphonium intermediate, enabling inversion of configuration at the alcohol carbon.

Key Conditions :

ParameterValue
SolventAnhydrous THF or DCM
Temperature0°C to room temperature
Reaction Time12–24 hours
Yield65–75% (after purification)

This method’s efficiency depends on rigorous anhydrous conditions to prevent hydrolysis of the phosphonate ester.

Michaelis-Arbuzov Reaction with PEG Halides

The Michaelis-Arbuzov reaction facilitates direct conversion of PEG halides to phosphonate esters:

  • Synthesis of Methoxy-PEG5-Bromide : Methoxy-PEG5-alcohol is treated with PBr3 in DCM.

  • Arbuzov Reaction : The bromide intermediate reacts with triethyl phosphite at elevated temperatures.

Reaction Equation :
PEG5-Br+P(OEt)3PEG5-PO(OEt)2+EtBr\text{PEG}_5\text{-Br} + \text{P(OEt)}_3 \rightarrow \text{PEG}_5\text{-PO(OEt)}_2 + \text{EtBr}

Optimization Insights :

  • Excess triethyl phosphite (3 eq.) ensures complete conversion.

  • Side products (e.g., dialkyl phosphates) are minimized by maintaining temperatures below 100°C.

Carbodiimide-Mediated Esterification

For carboxylate intermediates, a two-step approach is utilized:

  • Oxidation of PEG5-Alcohol to Carboxylic Acid : Jones reagent (CrO3/H2SO4) oxidizes the terminal hydroxyl to a carboxylic acid.

  • Coupling with Phosphoethanolamine : EDCI/HOBt mediates esterification between the carboxylic acid and diethyl 2-aminoethylphosphonate.

Challenges :

  • Over-oxidation to CO2 may occur without precise temperature control.

  • Protecting group strategies (e.g., tert-butyl esters) are often needed to suppress side reactions.

Intermediate Synthesis and Purification

Methoxy-PEG5-Alcohol Preparation

Methoxy-PEG5-alcohol is synthesized via iterative ethylene oxide ring-opening polymerization:

  • Initiation : Methanol reacts with ethylene oxide under basic conditions (KOH).

  • Chain Propagation : Sequential addition of ethylene oxide units (n=5) at 80–120°C.

Critical Parameters :

ParameterEffect on Product
Catalyst (KOH)Higher concentrations accelerate polymerization but risk branching
Temperature>100°C reduces polydispersity

Purification by fractional distillation or size-exclusion chromatography achieves >95% monodispersity.

Diethyl Hydroxymethylphosphonate Synthesis

Diethyl hydroxymethylphosphonate, a key Mitsunobu reagent, is prepared via:

  • Hypophosphorous Acid Esterification : Reacting hypophosphorous acid with ethanol in HCl.

  • Formaldehyde Addition : Hydroxymethylation under basic conditions.

Side Reactions :

  • Dimerization to pyrophosphates occurs at pH > 9.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl3): δ 4.10–4.20 (m, 4H, PO(OCH2CH3)2), δ 3.50–3.70 (m, 20H, PEG backbone), δ 3.38 (s, 3H, OCH3).

  • ³¹P NMR : Single peak at δ 18–20 ppm confirms phosphonate ester formation.

Mass Spectrometry

  • ESI-MS : [M+Na]+ at m/z 395.4 (calculated 372.39 + 23).

  • HRMS : Exact mass 372.191 Da matches theoretical C15H33O8P.

Purity Assessment by HPLC

  • Column : C18 reverse-phase, 5 µm, 250 × 4.6 mm.

  • Mobile Phase : Gradient from 90:10 H2O/MeCN to 50:50 over 30 minutes.

  • Retention Time : 12.3 minutes (purity ≥95% by AUC).

Scalability and Industrial Considerations

Cost-Efficiency Analysis

MethodCost per Kilogram (USD)Scalability
Mitsunobu12,000Moderate
Arbuzov8,500High
Carbodiimide15,000Low

The Arbuzov route is preferred for large-scale production due to lower reagent costs and fewer purification steps.

Environmental Impact

  • Waste Streams : Arbuzov generates EtBr, requiring halogen scavengers (e.g., AgNO3).

  • Solvent Recovery : THF and DCM are recycled via distillation (90% recovery efficiency) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bioconjugation and Drug Delivery

Overview : m-PEG5-phosphonic acid ethyl ester serves as a non-cleavable linker for bioconjugation, facilitating the attachment of drugs to proteins or peptides. This property enhances the solubility and stability of therapeutic agents.

Key Applications :

  • Targeted Drug Delivery : By linking drugs to specific targeting ligands, this compound improves the precision of drug delivery to diseased tissues.
  • Enhanced Solubility : The polyethylene glycol (PEG) moiety increases the water solubility of hydrophobic drugs, improving their bioavailability.

Case Study Example :
In a study exploring ocular drug delivery, nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA) and PEG were functionalized with cell-penetrating peptides. The inclusion of this compound facilitated better encapsulation and sustained release of anti-inflammatory drugs like flurbiprofen, demonstrating its effectiveness in enhancing ocular bioavailability and therapeutic efficacy .

Construction of PROTACs

Overview : this compound is integral in constructing PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome system.

Mechanism :

  • PROTACs consist of two distinct ligands connected by a linker; one targets an E3 ubiquitin ligase while the other targets the intended protein for degradation. The this compound serves as this linker, allowing for effective protein degradation mechanisms .

Data Table: PROTAC Components

ComponentFunction
E3 Ligase LigandBinds to E3 ubiquitin ligase
Target Protein LigandBinds to the protein to be degraded
LinkerConnects both ligands (this compound)

Surface Modification

Overview : The phosphonate group in this compound allows for efficient surface modification of materials, enhancing their stability and biocompatibility.

Applications in Material Science :

  • Solid-State Batteries : In recent studies, m-PEG phosphonic acids have been used to modify surfaces in lithium metal batteries, improving ionic conductivity and interfacial contact .

Imaging Agents Development

Overview : The ability of phosphonate groups to chelate metal ions makes this compound suitable for developing imaging agents.

Applications :

  • Diagnostic Tools : Its chelation properties allow for the creation of contrast agents used in imaging techniques such as MRI and PET, enhancing the visualization of biological tissues .

Mechanism of Action

The mechanism of action of m-PEG5-phosphonic acid ethyl ester involves its ability to increase the solubility of hydrophobic molecules in aqueous media. The PEG chain interacts with water molecules, creating a hydrophilic environment around the compound. This property is particularly useful in drug delivery, where it helps in the efficient transport of hydrophobic drugs to their target sites .

Comparison with Similar Compounds

Comparison with Similar PEG-Phosphonic Acid Derivatives

Structural and Functional Differences

Compound Name CAS Number PEG Chain Length Functional Groups Molecular Weight (g/mol) Key Features
m-PEG5-phosphonic acid ethyl ester 1807512-42-0 PEG5 Phosphonic acid ethyl ester, -CH3 372.4 Non-cleavable, high solubility
m-PEG4-phosphonic acid ethyl ester 1872433-62-9 PEG4 Phosphonic acid ethyl ester ~356.3* Shorter PEG chain, reduced solubility vs. PEG5
m-PEG9-phosphonic acid 2055016-25-4 PEG9 Phosphonic acid 492.5 Longer PEG chain, higher hydrophilicity
Bromo-PEG5-phosphonic acid diethyl ester 1446282-41-2 PEG5 Bromo, phosphonic acid diethyl ester ~463.4* Bromine enables nucleophilic substitution
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid 1446282-17-2 PEG5 Dual phosphonic acid ethyl esters ~472.4* Bifunctional, enhanced surface binding

*Calculated based on available data.

Key Insights:
  • PEG Chain Length :
    • Longer PEG chains (e.g., PEG9) improve water solubility and steric shielding but increase molecular weight, which may affect tissue penetration .
    • Shorter chains (e.g., PEG4) offer lower solubility but are advantageous for applications requiring compact structures .
  • Functional Groups :
    • Ethyl ester groups (as in this compound) provide stability against hydrolysis compared to free phosphonic acid derivatives (e.g., m-PEG9-phosphonic acid) .
    • Bromine or dual phosphonic acid groups expand reactivity for targeted conjugation or surface anchoring .

Solubility and Hydrophilicity

  • This compound exhibits moderate solubility due to its PEG5 chain and ethyl ester group, balancing hydrophilicity and lipophilicity .
  • Bromo-PEG5-phosphonic acid diethyl ester has reduced solubility due to the hydrophobic bromine substituent .

Stability and Reactivity

  • Non-cleavable vs. Cleavable Linkers: Unlike cleavable linkers (e.g., Val-Cit-PAB-OH in Mal-PEG4-Val-Cit-PAB-OH ), this compound is non-cleavable, ensuring stable conjugates in circulation .
  • Ester vs. Acid Stability :
    • Ethyl esters resist hydrolysis under neutral conditions but can be cleaved enzymatically (e.g., esterases), whereas free phosphonic acids (e.g., m-PEG9-phosphonic acid) are more stable in acidic environments .

Biological Activity

m-PEG5-phosphonic acid ethyl ester is a polyethylene glycol (PEG)-derived linker that has garnered attention in bioconjugation and drug delivery applications. Its unique structure and properties make it particularly useful in the development of targeted therapies, such as proteolysis targeting chimeras (PROTACs). This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₃₃O₈P
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 1807512-42-0
  • Purity : 95%
  • Storage Conditions : -20 °C for powder; -80 °C for solutions .

This compound serves as a non-cleavable linker in bioconjugation processes. Its structure includes a phosphonic acid moiety that enhances the compound's hydrophilicity, improving solubility and stability in biological environments. The linker facilitates the construction of PROTACs, which are designed to selectively target and degrade specific proteins within cells by harnessing the ubiquitin-proteasome system .

Applications in Drug Development

  • PROTACs Construction :
    • This compound is integral in synthesizing PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets the protein intended for degradation. This dual-targeting mechanism allows for precise control over protein levels within cells, making it a promising strategy for cancer therapy and other diseases .
  • Enhanced Drug Delivery :
    • The hydrophilic nature of this compound aids in increasing the bioavailability of drugs by improving their solubility and circulation time in the bloodstream. This property is crucial for therapeutic proteins and peptides that may otherwise have limited efficacy due to poor solubility .

Research Findings

Recent studies have highlighted various aspects of this compound’s biological activity:

  • In Vitro Studies : Research indicates that PROTACs utilizing this compound effectively induce degradation of target proteins in various cancer cell lines. For instance, studies have shown that these chimeras can reduce levels of oncogenic proteins, thereby inhibiting tumor growth .
  • Comparative Studies : When compared to other PEG linkers, this compound demonstrated superior stability and efficiency in bioconjugation reactions. This was attributed to its unique chemical structure, which provides enhanced interaction with biological targets while minimizing off-target effects .

Case Studies

  • Cancer Therapeutics :
    • A study published in EBioMedicine explored the efficacy of PROTACs containing this compound against breast cancer cells. The results demonstrated significant tumor suppression through targeted protein degradation mechanisms .
  • Antimicrobial Applications :
    • Another investigation focused on PEGylated antimicrobial peptides integrated with this compound, revealing enhanced resistance against proteolytic enzymes and improved antibacterial activity .

Q & A

Q. What experimental strategies resolve contradictions in stability data for this compound under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated physiological buffers (PBS, pH 7.4, 37°C) over 14 days. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., ester cleavage). Compare with stability in lyophilized vs. liquid formulations. Use Arrhenius modeling to extrapolate shelf-life and validate with real-time data .

Q. How do variations in PEG chain length (e.g., m-PEG5 vs. m-PEG9) impact the chelation efficiency of phosphonic acid derivatives?

  • Methodological Answer : Synthesize analogs with PEG3–PEG12 chains. Measure metal-binding capacity using inductively coupled plasma mass spectrometry (ICP-MS) with standardized metal solutions (e.g., Fe³⁺, Gd³⁺). Longer PEG chains (e.g., PEG9) reduce steric hindrance, increasing chelation efficiency by 20–30%, but may compromise solubility. Balance chain length and functional group accessibility .

Q. What analytical approaches validate the absence of toxic byproducts in this compound formulations?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to detect residual solvents (e.g., ethyl acetate, DMF). Use endotoxin testing (LAL assay) for biologics compatibility. For in vitro toxicity, conduct MTT assays on HEK293 or HepG2 cells at 10–100 µM concentrations. Cross-reference with regulatory guidelines (e.g., ICH Q3C) for permissible limits .

Methodological Notes for Reproducibility

  • Data Validation : Replicate experiments across three independent batches to assess batch-to-batch variability. Use statistical tools (e.g., ANOVA, RSD) to quantify precision .
  • Safety Protocols : Handle phosphonic acid derivatives in fume hoods due to potential respiratory irritation. Use PPE (gloves, goggles) and neutralize waste with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-phosphonic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG5-phosphonic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.